molecular formula C9H13ClN2O B3223576 3-(Pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1219982-49-6

3-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No. B3223576
CAS RN: 1219982-49-6
M. Wt: 200.66 g/mol
InChI Key: LHDDKSUOMSFDRU-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” is a chemical compound with the CAS Number: 259261-88-6 . It has a molecular weight of 200.67 and its IUPAC name is ®-3-(pyrrolidin-3-yloxy)pyridine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O.ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H/t9-;/m1./s1 . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a yellow to brown solid . and is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 200.67 .

Mechanism of Action

The mechanism of action of “3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” is not explicitly mentioned in the literature. Pyrrolidine derivatives are known to exhibit a variety of biological activities , but more research is needed to understand the specific mechanism of action of this compound.

Safety and Hazards

The safety information for “3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the synthesis of “3-(Pyrrolidin-3-yloxy)pyridine hydrochloride” and its derivatives, and the exploration of their biological activities and mechanisms of action.

properties

IUPAC Name

3-pyrrolidin-3-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDDKSUOMSFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219982-49-6
Record name Pyridine, 3-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate (600 mg, 2.27 mmol; which may be prepared as described in Step 1) in dichloromethane (15 mL) was added dropwise HCl 4N in dioxane (11.1 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (263 mg, 58%) as a yellow wax.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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